Masitinib mesylate is a tyrosine kinase inhibitor (TKI) that selectively targets specific tyrosine kinases involved in various cellular processes. [, , , , , , , , , , , , , , ] Its primary targets are the c-Kit receptor and platelet-derived growth factor receptors (PDGFR) α and β. [, ] It also demonstrates inhibitory effects on fibroblast growth factor receptor 3 (FGFR3) and LYN kinase. [, , ] Due to its inhibitory actions on these kinases, Masitinib mesylate plays a significant role in scientific research, particularly in the fields of oncology, immunology, and neurology.
Masitinib mesylate exerts its biological effects by binding to the ATP-binding site of target tyrosine kinases, thereby inhibiting their activity. [, , , , , , , , , , , ] This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation. Specifically, Masitinib mesylate has been shown to:
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4